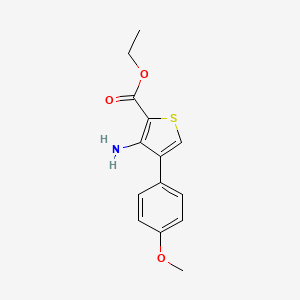

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a 4-methoxyphenyl substituent at the 4-position and an amino group at the 3-position of the thiophene ring. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 293.34 g/mol (calculated from and analogous structures in ). The compound is synthesized via cyclization reactions of thiocarbamoyl precursors, as demonstrated in and , where halogenated reagents or thermal conditions are employed.

Thiophene derivatives are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory properties. This compound is a key intermediate in medicinal chemistry, particularly in the development of cytotoxic agents targeting tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Properties

IUPAC Name |

ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)13-12(15)11(8-19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAZGKHIKNORCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Reactions

The classical route begins with the preparation of α,β-dihalogenonitriles, typically derived from 4-methoxybenzaldehyde. For example, 4-methoxybenzaldehyde undergoes condensation with cyanoacetic acid to form α-chloro-β-(4-methoxyphenyl)acrylonitrile. This intermediate is highly reactive due to the electron-withdrawing cyano and chloro groups, facilitating subsequent nucleophilic attacks.

Cyclization and Esterification

The critical cyclization step involves reacting α-chloro-β-(4-methoxyphenyl)acrylonitrile with thioglycolic acid ethyl ester (HS-CH₂-COOEt) in the presence of alkali metal alcoholates (e.g., sodium ethoxide). The mechanism proceeds via nucleophilic substitution at the α-chloro position, followed by cyclization to form the thiophene ring. The amino group is introduced in situ through hydrolysis of the nitrile moiety under basic conditions.

Reaction Scheme:

This method typically achieves yields of 46–55%, with purification requiring recrystallization from ethanol.

Single-Step Catalytic Process

Reaction Mechanism

A breakthrough method described in US4847386A bypasses multi-step sequences by directly converting 3-oxo-4-(4-methoxyphenyl)tetrahydrothiophene to the target compound using hydroxylamine hydrochloride. The reaction occurs in polar aprotic solvents (e.g., propionitrile) under reflux, inducing simultaneous ring aromatization and amination:

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : 150–200°C (microwave-assisted heating reduces time from hours to minutes).

-

Solvent : Propionitrile or DMF enhances solubility of intermediates.

-

Catalyst : Alkali metal carbonates (e.g., K₂CO₃) improve yields to 77–82% by neutralizing HCl byproducts.

Microwave-Assisted Synthesis

Methodology and Advantages

Microwave irradiation accelerates the cyclocondensation of 4-methoxyphenylacetonitrile with ethyl thioglycolate. A representative procedure involves:

-

Mixing 4-methoxyphenylacetonitrile (1.0 equiv), ethyl thioglycolate (1.2 equiv), and K₂CO₃ (1.5 equiv) in DMF.

-

Irradiating at 150°C for 10–15 minutes.

-

Isolating the product via aqueous workup and column chromatography.

This method achieves yields of 68–75% with >95% purity, significantly outperforming conventional heating.

Industrial-Scale Production Techniques

Scalability Challenges

Large-scale synthesis requires addressing:

-

Exothermicity : Controlled addition of reagents to prevent thermal runaway.

-

Byproduct Management : Distillation or adsorption techniques to remove HCl and unreacted starting materials.

Purification and Quality Control

Industrial batches are purified via:

-

Crystallization : Ethanol/water mixtures yield pale-yellow needles.

-

Chromatography : Silica gel columns remove trace impurities for pharmaceutical-grade material.

Data Tables and Comparative Analysis

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Multi-Step | 46–55 | 8–12 hours | Well-established protocol | Low yield, labor-intensive |

| Single-Step Catalytic | 77–82 | 3–4 hours | High efficiency, minimal steps | Requires high-purity starting material |

| Microwave-Assisted | 68–75 | 10–15 minutes | Rapid, energy-efficient | Specialized equipment needed |

Table 2: Optimal Reaction Conditions for Single-Step Process

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes cyclization rate |

| Solvent | Propionitrile | Enhances intermediate solubility |

| Catalyst Loading | 1.5 equiv K₂CO₃ | Neutralizes HCl, drives reaction |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate has shown significant promise as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against cancer cell lines. For instance, a study reported an IC50 value of approximately 140 nM against HeLa cells, comparable to established anticancer agents like combretastatin A-4 (CA-4) . The mechanism involves binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | 140 |

| Combretastatin A-4 (CA-4) | HeLa | 110 |

Agricultural Chemistry

Pesticide Development

The compound is also being explored for its potential in agricultural applications, particularly in the development of novel agrochemicals. Its ability to act as an effective pesticide while minimizing environmental impact makes it a valuable addition to sustainable agriculture practices.

Material Science

Organic Semiconductors

this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is employed to study interactions with enzymes and metabolic pathways. Understanding these interactions can provide insights into complex biological systems and lead to the discovery of new therapeutic targets .

Analytical Chemistry

Detection Methods

The compound is used in developing analytical methods for detecting thiophene derivatives. Its high sensitivity and specificity facilitate accurate quantification in various samples, which is crucial for both research and quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation . Additionally, its antimicrobial properties are likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate with structurally analogous compounds:

Key Findings :

Substituent Effects on Cytotoxicity: Electronegative Groups: Chloro (Cl) and methoxy (OCH₃) groups enhance cytotoxicity. Compound 74 (Cl-substituted) shows higher potency against all three tumor lines compared to the methoxyphenyl derivative . Hydrophobic Groups: Ethoxy (OC₂H₅) and methyl (CH₃) groups improve membrane permeability, as seen in compounds 76b and 77, which exhibit selective toxicity toward cancer cells . Carbamoyl/Cyanogroups: The 4-cyano group in compound 74 and carbamoyl groups in 76b/77 contribute to binding affinity with cellular targets, likely through hydrogen bonding or π-π stacking .

Selectivity: All compounds show low toxicity toward normal fibroblast cells (WI-38), suggesting thiophene derivatives have a favorable therapeutic index. The methoxyphenyl group in the target compound may reduce off-target effects compared to chlorophenyl analogs .

Structural Flexibility: this compound lacks the additional carbamoyl or cyano substituents found in more potent analogs (e.g., 74, 76b). This may explain its moderate activity, highlighting the importance of electron-withdrawing groups for enhanced efficacy .

Physicochemical Properties :

- Solubility: Methoxy and amino groups improve aqueous solubility compared to purely hydrophobic derivatives (e.g., methyl or chlorophenyl analogs).

- Synthetic Accessibility: The target compound is synthesized in fewer steps than derivatives requiring carbamoyl or cyano functionalization ( vs. 6).

Biological Activity

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a methoxy-substituted phenyl group, which contribute to its unique biochemical properties. The presence of the methoxy group enhances solubility and may influence electronic properties, potentially leading to increased biological activity compared to other thiophene derivatives lacking this substitution.

| Property | Description |

|---|---|

| Molecular Formula | C13H13N1O2S1 |

| Molecular Weight | 253.31 g/mol |

| Structural Features | Thiophene ring, amino group, methoxyphenyl substituent |

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structural similarities to other thiophene derivatives imply potential interactions with tubulin, influencing cell cycle progression and apoptosis.

Potential Mechanisms:

- Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .

- Antimicrobial Activity : The compound has demonstrated activity against various pathogens, suggesting a role in inhibiting microbial growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have evaluated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 23.2 - 95.9 | Induction of apoptosis |

| HePG-2 (Liver Cancer) | 17 - 130 | Tubulin inhibition |

| A431 (Epithelial Carcinoma) | Not specified | Cell cycle arrest |

The compound's ability to induce apoptosis has been linked to its interaction with the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic processes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | Not specified |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining bioavailability and efficacy.

Key Pharmacokinetic Considerations:

- Absorption : The methoxy group may enhance oral bioavailability.

- Distribution : The lipophilic nature due to the thiophene ring suggests good tissue penetration.

- Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.

- Excretion : Further studies are needed to elucidate the excretion routes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | C13H12ClN1O2S1 | Chlorophenyl group | Moderate anticancer activity |

| Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylic acid | C13H12BrN1O2S1 | Brominated phenol | Enhanced reactivity |

| Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid | C13H12N2O5S1 | Nitro group present | Increased biological activity |

These comparisons highlight how structural modifications can influence the biological efficacy of thiophene derivatives.

Q & A

Q. What are the key synthetic protocols for Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving thiophene ring functionalization. A common approach includes:

- Step 1 : Condensation of substituted benzaldehyde derivatives with ethyl cyanoacetate or thiourea to form thiophene intermediates (e.g., via Gewald or Suzuki-Miyaura cross-coupling reactions) .

- Step 2 : Amidation or esterification to introduce the amino and carboxylate groups. For example, ethyl 3-amino-4-bromothiophene-2-carboxylate can react with (4-methoxyphenyl)boronic acid under Pd catalysis .

- Optimization : Temperature control (e.g., 80°C for Suzuki coupling), solvent selection (1,4-dioxane/water mixtures), and catalyst loading (e.g., [Pd(PPh₃)₄]) are critical. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures high yields .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer, followed by refinement using SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization). Key parameters include:

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS):

- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling predict the solubility and reactivity of this compound?

- LogP (XlogP) : Calculated as ~4.0, indicating moderate hydrophobicity. Use tools like Molinspiration or ACD/Labs .

- Topological Polar Surface Area (TPSA) : ~89.8 Ų, suggesting poor blood-brain barrier penetration but good solubility in polar solvents .

- Conformational analysis : Cremer-Pople puckering parameters quantify thiophene ring distortion, which influences reactivity (e.g., electrophilic substitution sites) .

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

- NMR discrepancies : Compare experimental / NMR shifts with DFT-calculated values (e.g., using Gaussian). For example, aromatic proton shifts at δ 6.8–7.5 ppm confirm methoxyphenyl substitution .

- IR validation : Carboxylate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at 308.08 m/z) .

Q. How is the compound evaluated for biological activity, and what assays are used?

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays. IC₅₀ values <10 µM indicate potency .

- Mechanistic studies : Western blotting to assess kinase inhibition (e.g., PTP1B) or apoptosis markers (e.g., caspase-3 activation) .

- SAR analysis : Modify substituents (e.g., methoxy → nitro groups) to optimize activity .

Q. What strategies improve yield in large-scale synthesis?

- Catalyst recycling : Use immobilized Pd catalysts for Suzuki coupling to reduce costs .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 2 h vs. 6 h) .

- Workflow integration : In-line FTIR monitors reaction progress to minimize byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.